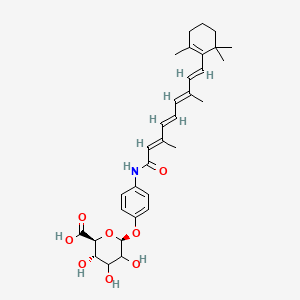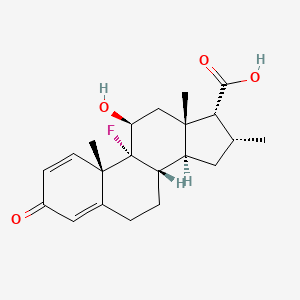
17|A-Carboxy-17-desoxy Dexamethasone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17β-Carboxy-17-desoxy Dexamethasone, also known as (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid, is a glucocorticoid . It has a molecular formula of C21H27FO4 and a molecular weight of 362.44 . This compound is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Dexamethasone and its related formulations .
Molecular Structure Analysis
The molecular structure of 17β-Carboxy-17-desoxy Dexamethasone is represented by the formula C21H27FO4 . It is structurally similar to other corticosteroids like hydrocortisone and prednisolone .Physical and Chemical Properties Analysis
The physical and chemical properties of 17β-Carboxy-17-desoxy Dexamethasone include a melting point of 294-296°C (dec.) and a density of 1.28±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen
Receptor Binding and Lymphocyte Blastogenesis
Research has shown that methyl 17 beta-carboxyester derivatives of natural and fluorinated glucocorticoids, including analogs of dexamethasone, play a role in receptor binding and inhibition of phytohaemagglutinin-induced lymphocyte blastogenesis. These derivatives, specifically the 17 beta-carboxylic acids, do not exhibit binding activity or inhibit blastogenesis. However, methylation restores this capacity to some extent, with effects varying based on the type of ring substitutions. These findings are significant in understanding the interaction between glucocorticoid receptors and their analogs (Manz et al., 1983).
Glucocorticoid-Responsive Hyperaldosteronism
A case study focusing on glucocorticoid-responsive hyperaldosteronism revealed insights into the role of dexamethasone and its analogs in adrenal hyperplasia and hormonal imbalances. The study observed a distinct increase in desoxycorticosterone secretion rate in response to glucocorticoid treatment, suggesting a potential therapeutic application of dexamethasone derivatives in similar conditions (Miura et al., 1968).
Synthesis and Glucocorticoid Receptor Binding
The synthesis of 17 beta-carboxamide analogues of dexamethasone and their binding affinities to glucocorticoid receptors in different tissues have been studied. These analogues showed a similar potency and order of binding affinity as natural glucocorticoids, indicating their potential in modulating glucocorticoid receptor activities (Manz et al., 1984).
Antibody Purification and Immunoadsorption
Research on the purification of antisteroid antiserum has shown that using a 17 beta-carboxamide dexamethasone derivative can significantly improve the purification process of specific antisteroid antibodies. This suggests a potential application in the field of immunology and therapeutic antibody development (Bouzerna et al., 1988).
Hormonal and Antihormonal Effects
Studies on the structure-activity relationships of 17 beta-carboxamide derivatives of dexamethasone have provided insights into their affinity for the glucocorticoid receptor and their antiglucocorticoid activity. The results suggest that the antiglucocorticoid activity might be correlated with a high dissociation rate constant of the steroid-receptor complexes (Formstecher et al., 1991).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 17|A-Carboxy-17-desoxy Dexamethasone involves the conversion of Dexamethasone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Dexamethasone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic acid", "Chloroacetic acid", "Sodium acetate", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "N,N-Dimethylacetamide", "N,N-Dimethylformamide dimethyl acetal", "Methanesulfonic acid", "Tetrahydrofuran", "Diisopropylethylamine", "Ethyl acetate", "Water" ], "Reaction": [ "Dexamethasone is first oxidized to 11β,17α-dihydroxy-9α-fluoro-16α-methyl-3,20-dioxopregna-1,4-diene-21-yl periodate using sodium periodate.", "The resulting compound is then treated with sodium metaperiodate to form 11β,17α-dihydroxy-9α-fluoro-16α-methyl-3,20-dioxopregna-1,4-diene-21-yl aldehyde.", "The aldehyde is reduced to 11β,17α-dihydroxy-9α-fluoro-16α-methyl-3,20-dioxopregna-1,4-diene-21-yl alcohol using sodium borohydride.", "The alcohol is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 11β,17α-dihydroxy-9α-fluoro-16α-methyl-3,20-dioxopregna-1,4-diene-21-yl 2-chloroacetate.", "The 2-chloroacetate is then hydrolyzed to form 11β,17α-dihydroxy-9α-fluoro-16α-methyl-3,20-dioxopregna-1,4-diene-21-yl 2-carboxyacetate using sodium hydroxide.", "The 2-carboxyacetate is then converted to 17|A-Carboxy-17-desoxy Dexamethasone through a series of reactions involving acetic anhydride, pyridine, and methanesulfonic acid.", "The final compound is purified using a combination of solvent extraction, chromatography, and recrystallization techniques." ] } | |
CAS-Nummer |
75262-69-0 |
Molekularformel |
C21H27FO4 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1 |
InChI-Schlüssel |
VNEWQJPVNZRHHG-MIESIBRYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
Aussehen |
White Solid |
melting_point |
294-296°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


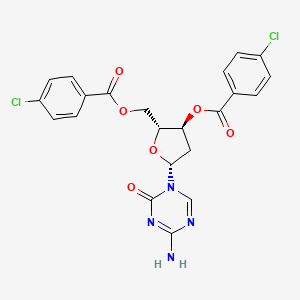



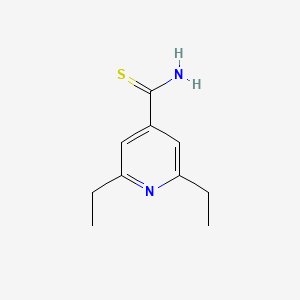

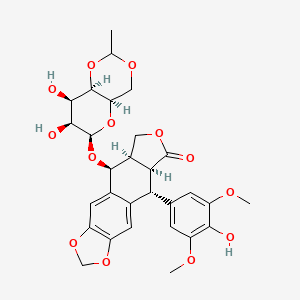

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
